molecular formula C22H24FN3O2S B2907950 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide CAS No. 1049468-13-4

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2907950
CAS No.: 1049468-13-4
M. Wt: 413.51
InChI Key: MUMJZWXXMWONCY-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a naphthalene sulfonamide group and a piperazine ring substituted with a fluorophenyl group

Mechanism of Action

Target of Action

The primary targets of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound acts as an inhibitor of ENTs . It has been demonstrated that this compound is more selective to ENT2 than to ENT1 . The compound interacts with its targets and reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .

Biochemical Pathways

The compound affects the biochemical pathways related to nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, it disrupts the normal function of these transporters, which can lead to changes in nucleotide synthesis and adenosine regulation .

Pharmacokinetics

The compound’s interaction with ents suggests that it may have an impact on the absorption, distribution, metabolism, and excretion (adme) properties of nucleosides and nucleotides .

Result of Action

The molecular and cellular effects of the compound’s action include reduced uridine uptake in cells expressing ENT1 and ENT2 . This can lead to changes in nucleotide synthesis and adenosine regulation, potentially affecting various cellular processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s interaction with ents and its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of various substituted naphthalene sulfonamide derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of neurological disorders and as an antipsychotic medication.

Industry: The compound's unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Naphthalene sulfonamides

  • Fluorophenyl compounds

Uniqueness: N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide stands out due to its specific structural features and the combination of functional groups, which contribute to its unique biological and chemical properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, promising new advancements and innovations in the future.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2S/c23-20-9-3-4-10-21(20)26-16-14-25(15-17-26)13-12-24-29(27,28)22-11-5-7-18-6-1-2-8-19(18)22/h1-11,24H,12-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMJZWXXMWONCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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